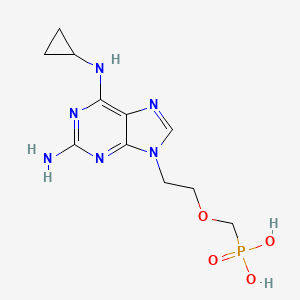
cPrPMEDAP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPrPMEDAP is a compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a derivative of PrPMEDAP, which is a well-known ligand for G-quadruplex DNA. cPrPMEDAP has been synthesized using a modified synthetic route that involves the use of a copper catalyst, and it has been found to possess unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Role in Papillomavirus Treatment GS-9191, a prodrug of cPrPMEDAP, is being studied for its potential in treating papillomavirus-associated disorders, such as genital warts. The conversion of GS-9191 to cPrPMEDAP involves hydrolysis by the lysosomal carboxypeptidase cathepsin A (CatA) and other processes in the lysosomes. This study indicates the significant role cPrPMEDAP could play in the treatment of papillomavirus-related conditions (Birkuš et al., 2011).
Implications in Hematological Malignancies Research on GS-9219, which is related to cPrPMEDAP, highlights its efficacy against various hematological malignancies. The study reveals the crucial role of adenosine deaminase-like (ADAL) protein in the activation of GS-9219, which undergoes a metabolic process involving cPrPMEDAP. Mutations in the ADAL gene, affecting its enzymatic activity, can confer resistance to both GS-9219 and cPrPMEDAP, underscoring their potential in cancer treatment (Frey et al., 2013).
Eigenschaften
CAS-Nummer |
182798-83-0 |
|---|---|
Produktname |
cPrPMEDAP |
Molekularformel |
C11H17N6O4P |
Molekulargewicht |
328.26 g/mol |
IUPAC-Name |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |
InChI-Schlüssel |
PDHWTDJKKJYOGD-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Kanonische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Synonyme |
GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
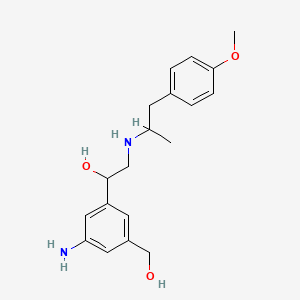
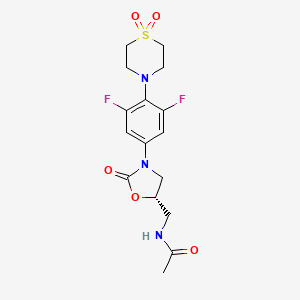
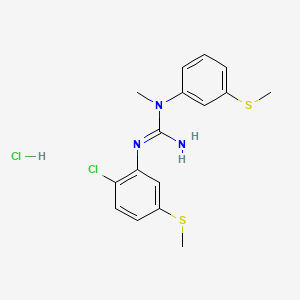
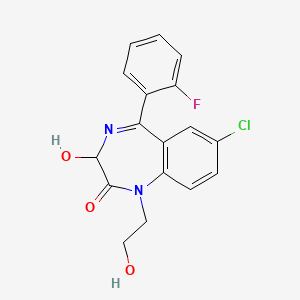
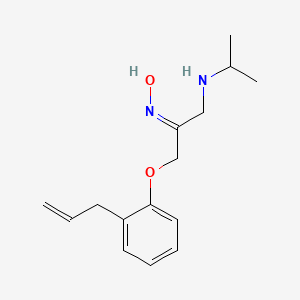
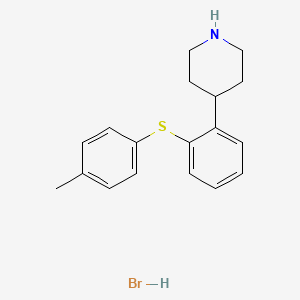
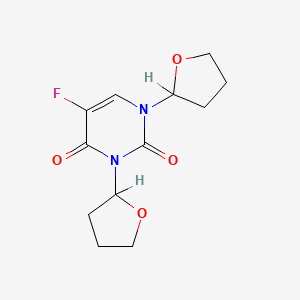
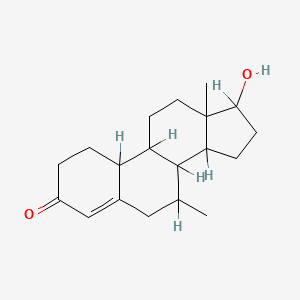
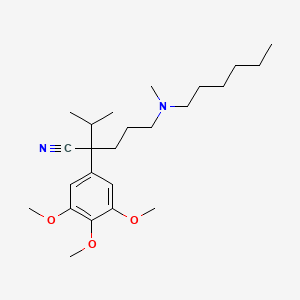
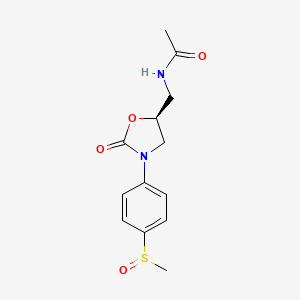
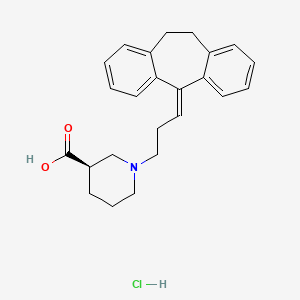
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)